DHMEQ - 287194-40-5

DHMEQ

Catalog Number: EVT-267558
CAS Number: 287194-40-5
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic, low-molecular-weight compound derived from the naturally occurring antibiotic Epoxyquinomicin C. [] DHMEQ belongs to the class of quinone antibiotics. [] Its significance in scientific research stems from its ability to potently and selectively inhibit NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, cell survival, and tumor development. [, ]

Synthesis Analysis

A key chemical reaction associated with DHMEQ is its covalent binding to specific cysteine residues in the Rel homology domain of NF-κB subunits, primarily p65. [] This reaction is facilitated by the quinone moiety of DHMEQ, which acts as an electrophile, forming a stable adduct with the nucleophilic thiol group of cysteine. This covalent binding is crucial for the irreversible inhibition of NF-κB by DHMEQ. [, ]

Mechanism of Action
  • Direct binding and inhibition of NF-κB: DHMEQ directly binds to specific cysteine residues in the Rel homology domain of NF-κB subunits, particularly p65. [] This covalent binding prevents the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting its DNA binding and transcriptional activity. [, , ]

  • Suppression of upstream signaling: DHMEQ has been shown to suppress cytokine-induced activation of TGF-β–activated kinase 1 (TAK1), a crucial kinase involved in the activation of the IκB kinase (IKK) complex upstream of NF-κB. [] This suppression is likely mediated by DHMEQ-induced reactive oxygen species (ROS) production. []

  • Induction of Unfolded Protein Response (UPR): DHMEQ can also trigger the UPR through ROS generation. The UPR, in turn, leads to the induction of C/EBPβ, a transcription factor that can suppress NF-κB activity downstream of IκBα degradation and p65 phosphorylation. []

Physical and Chemical Properties Analysis

DHMEQ is a lipophilic compound, meaning it exhibits poor solubility in water and common solvents. [] This hydrophobicity poses a challenge for its administration and bioavailability, necessitating the development of drug delivery systems like PMBN polymer aggregates to enhance its solubility and effectiveness in vivo. [, ]

Applications
  • Cancer Research: DHMEQ has shown promising anticancer activity in various cancer models, including pancreatic cancer, [, , ] breast cancer, [, ] multiple myeloma, [, , ] hepatoma, [] thyroid cancer, [] osteosarcoma, [] glioblastoma, [] cholangiocarcinoma, [] and acute myeloid leukemia. [] DHMEQ's anticancer effects are attributed to its ability to induce apoptosis, inhibit tumor cell proliferation, suppress angiogenesis, and potentially enhance chemosensitivity to other anticancer drugs. [, , , , , , , ]

  • Immunology and Inflammation: Studies have demonstrated the efficacy of DHMEQ in suppressing inflammatory responses and immune cell activation. It has shown efficacy in animal models of inflammatory bowel disease, [, ] experimental autoimmune uveoretinitis, [] endotoxin-induced uveitis, [] atopic dermatitis, [] and endotoxin shock. [] DHMEQ's ability to inhibit macrophage activation and cytokine production, as well as modulate dendritic cell maturation, contributes to its anti-inflammatory effects. [, , , ]

  • Organ Transplantation: DHMEQ has been investigated for its potential to improve outcomes in islet transplantation. [] Its ability to suppress early inflammatory responses and modulate dendritic cell function suggests a potential role in promoting graft acceptance and reducing rejection. []

Future Directions

Despite its potent NF-κB inhibitory activity and promising therapeutic potential demonstrated in preclinical studies, DHMEQ's clinical application is hampered by its poor solubility and bioavailability. [] Future research directions should focus on:

  • Developing improved drug delivery systems: Exploring novel formulations or drug delivery systems to enhance the solubility, stability, and bioavailability of DHMEQ for clinical applications. [, ]

Epoxyquinomicin C

  • Compound Description: Epoxyquinomicin C is a natural product isolated from the culture broth of Amycolatopsis sp. It exhibits weak antibiotic activity. []
  • Relevance: Epoxyquinomicin C serves as the parent compound for DHMEQ (dehydroxymethylepoxyquinomicin). DHMEQ was designed based on the structure of epoxyquinomicin C with the goal of improving its potency and specificity as an NF-κB inhibitor. [, , ]

Carboxymethyl Cellulose (CMC)

    Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB)

    • Relevance: Aggregating DHMEQ with PMB (PMB-DHMEQ) significantly improved its solubility and stability in blood, leading to enhanced antitumor activity compared to CMC-DHMEQ in in vivo pancreatic cancer models. []

    Gemcitabine

    • Relevance: Combination therapy of DHMEQ with gemcitabine was investigated in several studies, revealing synergistic effects in inhibiting liver metastasis of pancreatic cancer. The combination therapy demonstrated superior efficacy compared to monotherapy with either agent in inducing apoptosis and inhibiting angiogenesis. [, ]

    5-Fluorouracil

    • Relevance: Studies showed that DHMEQ enhanced the antitumor activity of 5-fluorouracil in cholangiocarcinoma cell lines, suggesting a potential for synergistic therapeutic effects. []

    Cisplatin

    • Relevance: Studies demonstrated that DHMEQ enhances the antitumor activity of cisplatin in both cholangiocarcinoma and osteosarcoma cell lines, suggesting a potential for synergistic therapeutic effects. [, ]

    Doxorubicin

    • Relevance: DHMEQ significantly enhanced the anti-tumor activity of doxorubicin in cholangiocarcinoma cell lines, highlighting its potential as a chemosensitizer in combination therapy. []

    Methotrexate

    • Relevance: Research indicated a synergistic effect when DHMEQ was combined with methotrexate in osteosarcoma cell lines. This combination therapy led to enhanced chemoinduced apoptosis and improved therapeutic outcomes. []

    Melphalan

    • Relevance: DHMEQ enhanced the cytotoxicity of melphalan in mouse plasmacytoma SP2/0 cells, suggesting a potential for combination therapy in treating plasmacytoma. []

    Properties

    CAS Number

    287194-40-5

    Product Name

    (-)-DHMEQ

    IUPAC Name

    2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

    Molecular Formula

    C13H11NO5

    Molecular Weight

    261.23 g/mol

    InChI

    InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1

    InChI Key

    IUOMATKBBPCLFR-TUAOUCFPSA-N

    SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

    Solubility

    Soluble in DMSO

    Synonyms

    dehydroxymethylepoxyquinomicin
    DHMEQ cpd

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

    Isomeric SMILES

    C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.